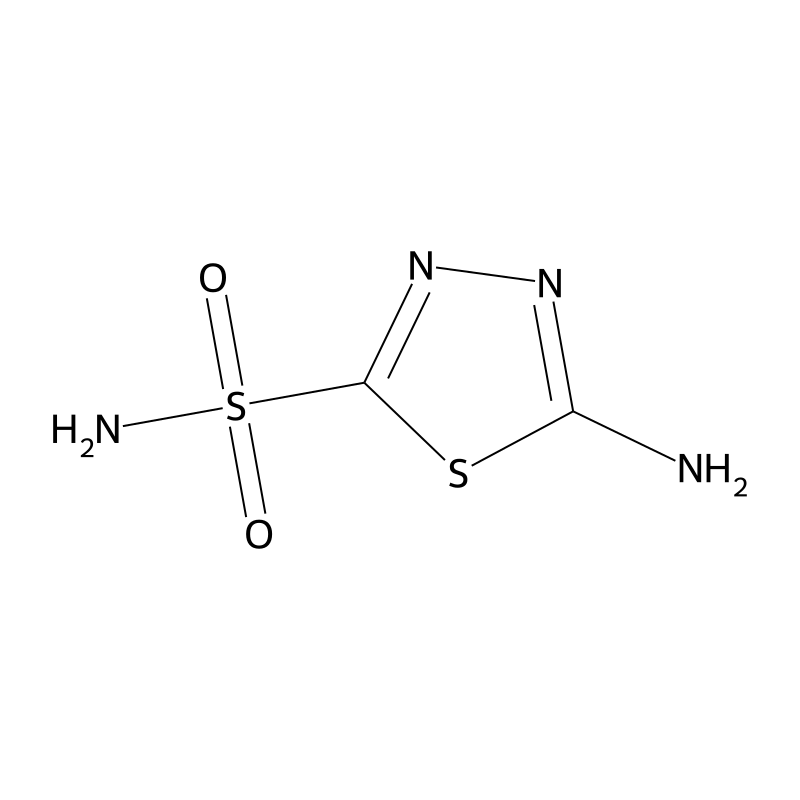

5-Amino-1,3,4-thiadiazole-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Intermediate in Acetazolamide Synthesis

5-Amino-1,3,4-thiadiazole-2-sulfonamide primarily finds application as a chemical intermediate in the synthesis of the drug acetazolamide [, , ]. Acetazolamide is a carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness [].

Several sources describe 5-Amino-1,3,4-thiadiazole-2-sulfonamide as an impurity (sometimes referred to as Acetazolamide Impurity D) that can be present in acetazolamide preparations [, ].

Potential Carbonic Anhydrase Inhibition

A research study published in 2009 investigated the effects of derivatives of 5-Amino-1,3,4-thiadiazole-2-sulfonamide on human carbonic anhydrase isozymes (hCA-I and hCA-II) []. The study suggests that the parent compound itself might also possess carbonic anhydrase inhibitory activity, but further research is needed to confirm this.

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound characterized by a thiadiazole ring containing an amino group and a sulfonamide moiety. Its molecular formula is C2H4N4O2S2, and it is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound has garnered attention due to its potential as an inhibitor of human carbonic anhydrases, which are important enzymes involved in various physiological processes, including acid-base balance and fluid secretion .

- Acylation Reactions: This compound can react with acyl chlorides to form N-acyl derivatives, enhancing its pharmacological properties.

- Formation of Schiff Bases: By reacting with aldehydes or ketones, 5-amino-1,3,4-thiadiazole-2-sulfonamide can yield Schiff bases, which are important intermediates in organic synthesis .

- Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Reactions involving this compound are often characterized by the formation of stable intermediates and products that retain the thiadiazole core structure.

5-Amino-1,3,4-thiadiazole-2-sulfonamide exhibits significant biological activities:

- Inhibition of Carbonic Anhydrases: It has been identified as a potent inhibitor of multiple isoforms of human carbonic anhydrases (I, II, IV, and VII), with some derivatives showing Ki values in the nanomolar range .

- Antibacterial Properties: The compound demonstrates antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .

- Antitumor Activity: Some studies suggest that derivatives of this compound may possess antitumor properties, warranting further exploration in cancer research .

Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-sulfonamide:

- From Acetazolamide: A common synthetic route involves the hydrolysis of acetazolamide to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide through a series of chemical transformations involving benzoylation followed by hydrolysis .

- Condensation Reactions: Another method includes the condensation of appropriate thiadiazole derivatives with sulfonamides or sulfonyl chlorides under acidic conditions to form the target compound .

- Refluxing with Aldehydes: The compound can also be synthesized by refluxing with various aromatic aldehydes in the presence of concentrated sulfuric acid as a catalyst to yield Schiff bases .

5-Amino-1,3,4-thiadiazole-2-sulfonamide finds applications in several fields:

- Pharmaceuticals: It is primarily explored for its potential as a therapeutic agent due to its inhibitory effects on carbonic anhydrases and antibacterial properties.

- Agriculture: Compounds derived from this structure may be useful as agrochemicals owing to their biological activity against pests and pathogens.

- Research: It serves as a valuable tool in biochemical research for studying enzyme inhibition and related mechanisms.

Interaction studies have focused on the binding affinity of 5-amino-1,3,4-thiadiazole-2-sulfonamide with various biological targets:

- Carbonic Anhydrases: Detailed kinetic studies have demonstrated that certain derivatives exhibit strong binding affinities towards different isoforms of carbonic anhydrases .

- Protein Interactions: Investigations into how this compound interacts at the molecular level with proteins have revealed insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-sulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acetazolamide | Contains a thiadiazole ring and sulfonamide group | Used primarily as a diuretic and anti-glaucoma agent |

| Sulfanilamide | Simple sulfanilamide structure | One of the first sulfa drugs; broad-spectrum antibiotic |

| Benzothiadiazine derivatives | Thiadiazine ring; varied substituents | Exhibits diuretic properties; targets different enzymes |

| 5-Amino-2-sulfanylidene-thiadiazole | Similar thiadiazole structure | Potentially different biological activities |

The uniqueness of 5-amino-1,3,4-thiadiazole-2-sulfonamide lies in its specific inhibitory action against carbonic anhydrases and its diverse synthetic routes leading to various biologically active derivatives. Its dual functionality as both an antibacterial agent and an enzyme inhibitor distinguishes it from other related compounds.

The compound emerged as a synthetic precursor during the mid-20th century development of acetazolamide, a clinically approved carbonic anhydrase inhibitor. Early studies in the 1950s identified its role in derivatization reactions to optimize drug candidates targeting enzymatic pathways. By the 2000s, crystallographic analyses revealed its binding mode to human carbonic anhydrase II, solidifying its importance in rational drug design.

Significance in Heterocyclic Chemistry Research

As a 1,3,4-thiadiazole derivative, this compound exemplifies the mesoionic properties of the thiadiazole scaffold, enabling strong interactions with biological macromolecules. The sulfonamide group ($$-\text{SO}2\text{NH}2$$) enhances hydrogen-bonding capacity, critical for inhibiting metalloenzymes like carbonic anhydrases. Its synthetic versatility facilitates modifications at the 5-amino position, making it a template for generating libraries of bioactive molecules.

Position within the Thiadiazole Family of Compounds

Among the four constitutional thiadiazole isomers, 1,3,4-thiadiazoles are pharmacologically predominant. Unlike 1,2,5-thiadiazoles, which exhibit limited stability, 1,3,4-thiadiazoles like 5-amino-2-sulfonamide derivatives demonstrate robust aromaticity and thermal resilience. This compound’s structure aligns with the "azolesulfonamide" subclass, sharing features with anticonvulsant and diuretic agents.

Nomenclature and Chemical Identity

IUPAC Name: 5-Amino-1,3,4-thiadiazole-2-sulfonamide

Synonyms: Zolamide, Tio-urasin, NSC 22979

CAS Registry: 14949-00-9

Molecular Weight: 180.21 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 188–190°C |

| Density | 1.865 g/cm³ (predicted) |

| Solubility | 4.739 g/L in water (15°C) |

Relevance in Contemporary Chemical Research

Recent studies highlight its utility in designing isoform-selective carbonic anhydrase inhibitors (CAIs). Modifications at the amino group yield derivatives with enhanced binding to tumor-associated CA IX/XII, relevant in oncology. Additionally, its salts exhibit diuretic and anticonvulsant activities, broadening therapeutic applications.

5-Amino-1,3,4-thiadiazole-2-sulfonamide exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as white to light yellow powder or crystalline material [1] [2] [3]. Commercial suppliers report the substance as maintaining its solid form under standard laboratory conditions, though it exhibits air sensitivity and requires storage under inert gas atmosphere [1] [2] [3].

The compound demonstrates characteristic crystalline properties, forming block-shaped, colorless crystals when properly crystallized [4]. Under controlled crystallization conditions, the material can be obtained in high purity with excellent crystal quality suitable for analytical characterization [5].

Solubility Profiles in Various Solvents

The solubility characteristics of 5-Amino-1,3,4-thiadiazole-2-sulfonamide vary significantly across different solvent systems. In aqueous media, the compound exhibits moderate solubility with a measured water solubility of 4.739 g/L at 15°C [6]. This hydrophilic character can be attributed to the presence of the sulfonamide group and the amino functionality, which facilitate hydrogen bonding interactions with water molecules.

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 4.739 g/L at 15°C | [6] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [6] [7] |

| Methanol | Slightly soluble | [6] [7] |

| Acetonitrile | Used as solvent for solutions | [8] |

| Polar Organic Solvents | Generally soluble | |

| Non-polar Solvents | Less soluble |

The compound shows limited solubility in organic solvents such as dimethyl sulfoxide and methanol, where it is described as "slightly soluble" [6] [7]. Acetonitrile serves as an effective solvent for preparing analytical solutions of the compound [8]. Generally, polar organic solvents demonstrate better solvation capabilities compared to non-polar alternatives , which is consistent with the polar nature of the molecule containing nitrogen, oxygen, and sulfur heteroatoms.

Thermal Properties and Phase Transitions

Melting Point Characteristics

The melting point of 5-Amino-1,3,4-thiadiazole-2-sulfonamide has been reported across multiple independent sources, with values ranging from 185°C to 203°C. This variation reflects differences in measurement conditions, sample purity, and analytical methodologies employed.

| Source | Melting Point (°C) | Reference |

|---|---|---|

| ChemicalBook | 188-190 | [6] [7] |

| Anaxlab | 185-190 | [10] |

| Tokyo Chemical Industry (TCI) | 199-203 | [1] [2] [3] [11] [12] |

| Sigma-Aldrich (related compound) | 188-191 (dec.) | [13] |

The most frequently cited range is 188-190°C [6] [7], though Tokyo Chemical Industry reports a higher range of 199-203°C [1] [2] [3]. The notation of decomposition (dec.) in some sources [13] suggests that thermal degradation may occur concurrent with or shortly after melting, which is common for sulfonamide compounds containing multiple heteroatoms.

Thermal Stability and Decomposition Patterns

Based on thermogravimetric studies conducted on related metal chelates of 5-amino-1,3,4-thiadiazole-2-thiol, these compounds demonstrate stability up to 200°C before undergoing one-step decomposition processes [14]. While specific decomposition temperature data for 5-Amino-1,3,4-thiadiazole-2-sulfonamide was not found in the literature [15], the compound's structural similarity to thermally characterized analogs suggests comparable thermal behavior.

Research on salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole has specifically investigated thermal stability as a key physicochemical parameter [16], indicating that thermal properties are critical considerations for pharmaceutical applications of this compound class.

Acid-Base Behavior and pKa Values

The acid-base properties of 5-Amino-1,3,4-thiadiazole-2-sulfonamide are characterized by its predicted pKa value of 7.76±0.60 [6] [7]. This near-neutral pKa indicates that the compound exists in equilibrium between protonated and deprotonated forms under physiological conditions.

The sulfonamide group serves as the primary acidic functionality, while the amino group provides basic character. Studies on bicyclic derivatives synthesized from this compound have specifically evaluated sulfonamide pKa values as critical physicochemical parameters for biological activity [17]. These investigations demonstrate that structural modifications can significantly influence the acid-base behavior of the parent molecule.

Research has shown that compounds derived from 5-Amino-1,3,4-thiadiazole-2-sulfonamide can exhibit lower sulfonamide pKa values compared to established drugs like acetazolamide [17], suggesting potential for enhanced water solubility and altered biological distribution profiles.

Partition Coefficients and Molecular Polarity

The lipophilicity of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is characterized by logarithmic partition coefficient (LogP) values ranging from -0.78 to -0.23 [18]. These negative values indicate hydrophilic character, with the compound preferentially partitioning into aqueous phases rather than organic phases.

The compound's molecular polarity is further evidenced by its calculated dipole moment. For the broader 1,3,4-thiadiazole class, dipole moments have been measured at 3.28±0.03 D using microwave techniques [19]. Theoretical calculations suggest dipole moments around 3.0 D, with the dipole vector directed from the sulfur atom toward the center of the nitrogen-nitrogen bond [19].

Studies on chloroform/buffer partition coefficients have been conducted for derivatives of this compound [17], demonstrating that structural modifications can significantly alter lipophilicity. The hydrophilic nature of 5-Amino-1,3,4-thiadiazole-2-sulfonamide, as reflected in its negative LogP values, correlates with its good water solubility and limited solubility in non-polar organic solvents.

The molecular polarity characteristics are consistent with the compound's crystallographic structure, which shows a monoclinic crystal system with space group P 1 21/n 1 [20]. The unit cell parameters (a = 7.516 Å, b = 10.536 Å, c = 8.342 Å, β = 95.69°) and volume of 657.3 Ų [20] reflect the efficient packing of polar molecules through hydrogen bonding interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₄N₄O₂S₂ | [6] [7] [1] |

| Molecular Weight (g/mol) | 180.20-180.21 | [6] [7] [1] |

| Melting Point (°C) | 185-203 | [6] [10] [7] [1] [2] |

| Water Solubility (g/L) | 4.739 at 15°C | [6] |

| pKa | 7.76±0.60 | [6] [7] |

| LogP | -0.78 to -0.23 | [18] |

| Density (g/cm³) | 1.865±0.06 (Predicted) | [6] [7] |

| Crystal System | Monoclinic | [20] |

| Space Group | P 1 21/n 1 | [20] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Arenas-García JI, Herrera-Ruiz D, Morales-Rojas H, Höpfl H. Interrelation of the dissolution behavior and solid-state features of acetazolamide cocrystals. Eur J Pharm Sci. 2017 Jan 1;96:299-308. doi: 10.1016/j.ejps.2016.09.025. Epub 2016 Sep 17. PubMed PMID: 27650458.

3: Llovet-Rausell A, Ruiz Tolosa F, Kudsieh B. Severe ocular side effects with acetazolamide: case report. Arch Soc Esp Oftalmol. 2016 Nov;91(11):543-546. doi: 10.1016/j.oftal.2016.03.013. Epub 2016 May 11. English, Spanish. PubMed PMID: 27179669.

4: Al-Saleem AI, Al-Jobair AM. Possible association between acetazolamide administration during pregnancy and multiple congenital malformations. Drug Des Devel Ther. 2016 Apr 15;10:1471-6. doi: 10.2147/DDDT.S99561. eCollection 2016. PubMed PMID: 27143854; PubMed Central PMCID: PMC4841426.

5: Santoveña A, Suárez-González J, Martín-Rodríguez C, Fariña JB. Formulation design of oral pediatric Acetazolamide suspension: dose uniformity and physico-chemical stability study. Pharm Dev Technol. 2017 Mar;22(2):191-197. doi: 10.1080/10837450.2016.1175475. Epub 2016 Apr 24. PubMed PMID: 27109383.

6: Biondich AS, Joslin JD. Acetazolamide Use in an Ultra-Runner: A Complicated Treatment Consideration for AMS. Wilderness Environ Med. 2016 Mar;27(1):179-80. doi: 10.1016/j.wem.2015.09.001. Epub 2015 Oct 29. PubMed PMID: 26520404.

7: Supuran CT. Acetazolamide for the treatment of idiopathic intracranial hypertension. Expert Rev Neurother. 2015;15(8):851-6. doi: 10.1586/14737175.2015.1066675. Epub 2015 Jul 7. Review. PubMed PMID: 26154918.

8: Falardeau J, Lobb BM, Golden S, Maxfield SD, Tanne E. The use of acetazolamide during pregnancy in intracranial hypertension patients. J Neuroophthalmol. 2013 Mar;33(1):9-12. doi: 10.1097/WNO.0b013e3182594001. PubMed PMID: 22635167.

9: Kassamali R, Sica DA. Acetazolamide: a forgotten diuretic agent. Cardiol Rev. 2011 Nov-Dec;19(6):276-8. doi: 10.1097/CRD.0b013e31822b4939. Review. PubMed PMID: 21983315.

10: Reiss WG, Oles KS. Acetazolamide in the treatment of seizures. Ann Pharmacother. 1996 May;30(5):514-9. Review. PubMed PMID: 8740334.